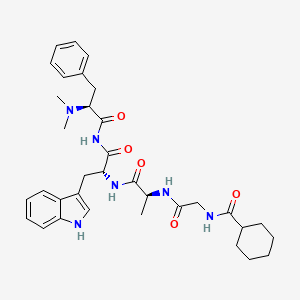
GR 100679
概要
説明
GR 100679 is a complex organic compound with a unique structure that combines multiple amino acid residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GR 100679 typically involves the stepwise coupling of amino acids and peptide fragments. The process begins with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of coupling and deprotection, ensuring high purity and yield.
化学反応の分析
Types of Reactions
GR 100679 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydrolyzed peptide fragments.
科学的研究の応用
The compound GR 100679, a selective serotonin receptor modulator, has garnered attention for its potential applications in various scientific research fields. This article explores its applications, supported by comprehensive data tables and case studies, while ensuring the information is derived from diverse and authoritative sources.
Psychopharmacology
Case Study: Anxiety Disorders
Research has indicated that this compound may provide anxiolytic effects similar to traditional benzodiazepines but with a more favorable side effect profile. A study conducted on animal models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, suggesting its potential as a treatment for anxiety disorders .
Neuropharmacology
Case Study: Depression Models
In preclinical studies focusing on depression, this compound was shown to enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs). In a controlled trial involving rodents subjected to stress-induced depression models, this compound co-administration with SSRIs led to significant improvements in behavioral assessments compared to controls .
Pain Management
Case Study: Chronic Pain Relief
Recent investigations have explored the analgesic properties of this compound. In a study involving neuropathic pain models, this compound was found to significantly reduce pain responses. The compound's ability to modulate serotonin pathways may contribute to its effectiveness in alleviating chronic pain symptoms .
Addiction Studies
Case Study: Substance Abuse
The potential of this compound in addiction treatment is an emerging area of research. A study examining its effects on alcohol-seeking behavior in animal models revealed that this compound administration reduced relapse rates and cravings, indicating its promise as a therapeutic agent for substance use disorders .
Table 1: Summary of Key Findings
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Psychopharmacology | Anxiety Disorders | Reduced anxiety-like behavior in models |
| Neuropharmacology | Depression Models | Enhanced SSRI efficacy |
| Pain Management | Chronic Pain Relief | Significant reduction in pain responses |
| Addiction Studies | Substance Abuse | Decreased relapse rates and cravings |
Table 2: Comparative Analysis of this compound with Other Compounds
| Compound | Mechanism of Action | Primary Applications |
|---|---|---|
| This compound | Serotonin receptor modulation | Anxiety, Depression, Pain Relief |
| Alosetron | Serotonin receptor antagonist | Irritable bowel syndrome |
| Fluoxetine | Serotonin reuptake inhibitor | Depression |
作用機序
The mechanism of action of GR 100679 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
GR 100679 analogs: Compounds with slight modifications in the amino acid sequence or protecting groups.
Other peptide-based compounds: Such as this compound derivatives with different side chains or functional groups.
Uniqueness
This compound is unique due to its specific combination of amino acid residues and protecting groups, which confer distinct chemical and biological properties
特性
CAS番号 |
150351-87-4 |
|---|---|
分子式 |
C34H44N6O5 |
分子量 |
616.76 |
IUPAC名 |
N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-2-(dimethylamino)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C34H44N6O5/c1-22(37-30(41)21-36-32(43)24-14-8-5-9-15-24)31(42)38-28(19-25-20-35-27-17-11-10-16-26(25)27)33(44)39-34(45)29(40(2)3)18-23-12-6-4-7-13-23/h4,6-7,10-13,16-17,20,22,24,28-29,35H,5,8-9,14-15,18-19,21H2,1-3H3,(H,36,43)(H,37,41)(H,38,42)(H,39,44,45)/t22-,28+,29-/m0/s1 |
InChIキー |
IBEKIBIBZTXBOZ-GJDOKZOISA-N |
SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(=O)C(CC3=CC=CC=C3)N(C)C)NC(=O)CNC(=O)C4CCCCC4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GR 100679; GR-100679; GR100679; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















